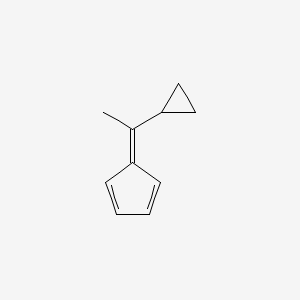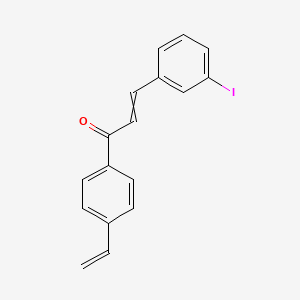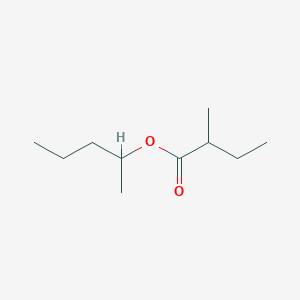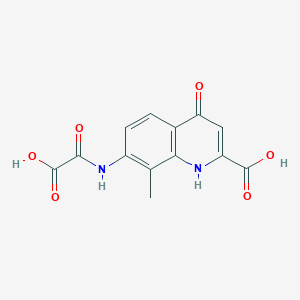
Cyano(phenyl)methyl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(phenyl)methyl cyclopropanecarboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains a cyano group (–CN) and a phenyl group (–C6H5) attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl cyclopropanecarboxylate typically involves the reaction of cyanoacetic acid derivatives with phenyl-substituted cyclopropanes. One common method is the reaction of cyanoacetic acid with phenylcyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity this compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyano(phenyl)methyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Cyano(phenyl)methyl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Cyano(phenyl)methyl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropane ring’s strained nature can make it reactive towards various chemical transformations, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyano(phenyl)methyl cyclobutanecarboxylate: Similar structure but with a four-membered cyclobutane ring.
Cyano(phenyl)methyl cyclopentanecarboxylate: Similar structure but with a five-membered cyclopentane ring.
Cyano(phenyl)methyl cyclohexanecarboxylate: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
Cyano(phenyl)methyl cyclopropanecarboxylate is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
61066-84-0 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
[cyano(phenyl)methyl] cyclopropanecarboxylate |
InChI |
InChI=1S/C12H11NO2/c13-8-11(9-4-2-1-3-5-9)15-12(14)10-6-7-10/h1-5,10-11H,6-7H2 |
Clave InChI |
POGISOCYCQEQTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)OC(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)


![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)






